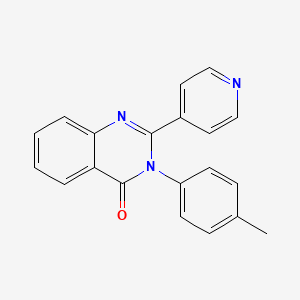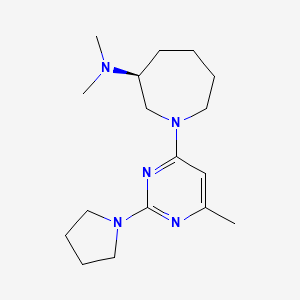![molecular formula C13H12N6S B5578884 4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5578884.png)
4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol involves multiple steps, starting from basic heterocyclic compounds like pyrrole and pyridine derivatives. One study details the synthesis of thiazolidinones and Mannich bases of 4-amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole, showcasing the complexity and the required precision in chemical synthesis processes (Dave et al., 2007).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives reveals a significant interaction between the triazole, pyridine, and pyrrole rings, contributing to its chemical behavior and potential biological activity. The studies involving derivatives of 1,2,4-triazole, such as the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide, provide insights into the molecular structure and the potential for bioactivity modulation (Bayrak et al., 2009).
Chemical Reactions and Properties
The compound undergoes various chemical reactions, including S-alkylation, which leads to the creation of novel heterocyclic compounds. Studies like the one on the reactions of 4-amino-4H-1,2,4-triazole-3-thiols linked to the pyrrole cycle demonstrate the versatility of this molecule in synthesizing new compounds with potential biological activities (Bijev & Prodanova, 2007).
Physical Properties Analysis
The physical properties, including melting points, solubility, and stability, of 4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol and its derivatives are crucial for their application in various fields. The study on the synthesis and study of the properties of derivatives of 4-phenyl-5-(1H-pyrrol-2-yl)-4H-1,2,4-triazole-3-thiols offers detailed analysis on physical properties (Gotsulya et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity with different chemical agents, stability under various conditions, and potential for forming a wide range of derivatives, are essential for understanding the compound's applications. Research into directed synthesis of potential antitumor substances among derivatives of 3-mercapto-4-(1H-pyrrol-1-yl)-5-cyclohexyl-1,2,4-triazole(4H) provides valuable information on the chemical properties and potential applications of these compounds (Saidov et al., 2014).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Several studies have synthesized derivatives of 1,2,4-triazoles, including compounds similar to the one , and evaluated their antimicrobial activities. For instance, derivatives synthesized from isonicotinic acid hydrazide showed good to moderate antimicrobial activity against various pathogens. This indicates the potential use of these compounds in developing new antimicrobial agents (Bayrak et al., 2009; Dave et al., 2007).
Corrosion Inhibition
Research into Schiff’s bases of pyridyl substituted triazoles, which share a structural resemblance, has demonstrated significant corrosion inhibition properties for mild steel in hydrochloric acid solutions. These findings suggest that similar triazole derivatives could serve as effective corrosion inhibitors in industrial applications (Ansari et al., 2014).
Chemical Synthesis and Structural Studies
Compounds like the one mentioned have been utilized as key intermediates in the synthesis of a wide range of heterocyclic compounds. Studies have detailed the synthesis of new triazoles and their Mannich and Schiff bases, exploring their chemical structures and potential applications. These compounds are of interest due to their diverse pharmacological activities and as intermediates in organic synthesis (Bayrak et al., 2009; Karrouchi et al., 2016).
Potential Antitumor Activities
The derivatives of 1,2,4-triazoles have been investigated for their potential antitumor properties. Although preliminary studies have not shown significant activity against tumor cells, this area of research highlights the ongoing interest in triazole derivatives for possible therapeutic applications (Saidov et al., 2014).
Synthesis and Pharmacological Activities
Other studies have focused on synthesizing Schiff and Mannich bases containing the triazole nucleus, evaluating their pharmacological activities, including antimicrobial, analgesic, and anti-inflammatory properties. These studies demonstrate the versatility of triazole derivatives in medicinal chemistry (Ceylan, 2016).
Wirkmechanismus
Zukünftige Richtungen
The future directions for research into this compound could be vast, given the wide range of biological activities exhibited by pyrrole and triazole derivatives . Potential areas of interest could include the development of new synthetic methods, exploration of the compound’s reactivity and mechanism of action, and investigation of its potential uses in medicinal chemistry.
Eigenschaften
IUPAC Name |
4-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6S/c1-18-7-3-5-11(18)9-15-19-12(16-17-13(19)20)10-4-2-6-14-8-10/h2-9H,1H3,(H,17,20)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEPHGNXDBPVTA-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=NN2C(=NNC2=S)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C=N/N2C(=NNC2=S)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]amino}-5-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B5578807.png)
![2-hydroxy-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)benzohydrazide](/img/structure/B5578808.png)
![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(3-pyridinylmethyl)-2-furamide](/img/structure/B5578814.png)



![5H-indeno[1,2-b]pyridin-5-one O-[2-chloro-5-(methylthio)benzoyl]oxime](/img/structure/B5578838.png)
![4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5578860.png)
![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5578871.png)
![ethyl {2-[(4-methylbenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5578873.png)
![5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-1H-tetrazole](/img/structure/B5578881.png)
![9-[2-(methylthio)pyrimidin-4-yl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5578888.png)

![2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5578903.png)